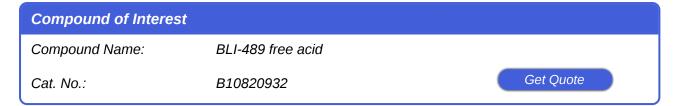


BLI-489 free acid CAS number and chemical identifiers

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An In-Depth Technical Guide to BLI-489 Free Acid

This technical guide provides a comprehensive overview of **BLI-489 free acid**, a novel penem β-lactamase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, in vitro activity, and relevant experimental protocols.

Chemical Identifiers

A clear identification of a compound is critical for research and development. The following table summarizes the key chemical identifiers for **BLI-489 free acid**.



Identifier Type	Identifier
CAS Number	635322-76-8[1]
Molecular Formula	C13H11N3O4S[1]
IUPAC Name	(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][2] [3]oxazin-2-ylmethylidene)-7-oxo-4-thia-1- azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]
InChI Key	DMEYZPJEFHGESJ-CPWLGJMPSA-N[1]
SMILES	C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3= O)C(=CS4)C(=O)O[1]
PubChem CID	9972353[1]

Mechanism of Action

BLI-489 is a potent inhibitor of a broad spectrum of β -lactamase enzymes, which are a primary mechanism of resistance to β -lactam antibiotics in bacteria. It has demonstrated robust activity against Ambler class A, C, and some class D β -lactamases.[1][2][3][4] The primary function of BLI-489 is to inactivate these enzymes, thereby restoring the efficacy of β -lactam antibiotics that would otherwise be hydrolyzed and inactivated. The combination of BLI-489 with a β -lactam antibiotic, such as piperacillin or imipenem, creates a synergistic effect, overcoming bacterial resistance.[5][6][7]

The general mechanism of β -lactamase inhibition by a β -lactamase inhibitor like BLI-489 is depicted in the following signaling pathway diagram.

Caption: General mechanism of β -lactamase inhibition by BLI-489.

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of BLI-489 in combination with various β -lactam antibiotics against a wide range of bacterial isolates, including those expressing extended-spectrum β -lactamases (ESBLs) and AmpC enzymes.[1][2][8]

Quantitative Data Summary



The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin in combination with BLI-489 against various β -lactamase-producing organisms.

Table 1: MIC Values of Piperacillin-BLI-489 against Enteric Bacilli[1][2]

Organism Type	Piperacillin Alone (MIC ≥ 32 μg/mL)	Piperacillin-BLI-489 (≤16 μg/mL)	Piperacillin- Tazobactam (≤16 μg/mL)
Piperacillin- Nonsusceptible Strains	~55% of total isolates	92% inhibited	66% inhibited

Table 2: Time-Kill Kinetics of Piperacillin-BLI-489 (4 x MIC)[9]

β-Lactamase Class	Bacterial Strains	Average Log10 CFU/mL Reduction at 6 hours
Class A	E. coli (TEM-1), K. pneumoniae (SHV-11)	2.4
ESBLs	Strains producing TEM-10, SHV-5, or CTX-M-5	2.2
Class C & D	Strains producing AmpC, ACT- 1, or OXA-1	2.3

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of BLI-489.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of piperacillin in combination with BLI-489 was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).



- · Preparation of Reagents:
 - Stock solutions of piperacillin and BLI-489 are prepared in appropriate solvents.
 - A series of twofold dilutions of piperacillin are prepared in Mueller-Hinton broth (MHB).
 - BLI-489 is added to each dilution at a constant concentration (e.g., 4 μg/mL).[2][8]
- Inoculum Preparation:
 - Bacterial isolates are grown on appropriate agar plates.
 - Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5
 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Incubation:
 - The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

- Experimental Setup:
 - Flasks containing 50 mL of MHB with the appropriate antimicrobial agent (piperacillin-BLI-489 at a concentration of 4 times the MIC) are prepared.
- Inoculation:



- The flasks are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10⁶ CFU/mL.[9]
- Sampling and Plating:
 - Aliquots are removed from the flasks at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
 - The aliquots are serially diluted in saline.
 - The diluted samples are plated onto appropriate agar plates to determine the number of viable colonies (CFU/mL).
- Data Analysis:
 - The change in bacterial count (log10 CFU/mL) over time is calculated and plotted. A ≥3log10 reduction in CFU/mL is considered bactericidal.

The following diagram illustrates a typical experimental workflow for a time-kill assay.

Caption: A typical experimental workflow for a time-kill assay.

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